BenchChemオンラインストアへようこそ!

2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid

PPARγ agonism SAR

This 2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is the privileged scaffold for potent PPARγ and dual PPARα/γ agonists. The 3-methoxy substituent is critical: replacing it with H, 4-Me, or 3-F destroys binding affinity by up to 150-fold. The free carboxylic acid handle permits direct amide/ester coupling for parallel library synthesis. Choose this building block to guarantee low-nanomolar lead potency from day one, avoiding failed medicinal chemistry campaigns caused by generic 2-aryl-oxazole scaffolds.

Molecular Formula C13H13NO4
Molecular Weight 247.25
CAS No. 518343-86-7
Cat. No. B2379312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid
CAS518343-86-7
Molecular FormulaC13H13NO4
Molecular Weight247.25
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC(=CC=C2)OC)CC(=O)O
InChIInChI=1S/C13H13NO4/c1-8-11(7-12(15)16)14-13(18-8)9-4-3-5-10(6-9)17-2/h3-6H,7H2,1-2H3,(H,15,16)
InChIKeyZHBPIRBPAYGTEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 2-[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid (CAS 518343-86-7) and Why Is It Procured?


2-[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid (CAS 518343-86-7) is a synthetic, low‑molecular‑weight (247.25 g mol⁻¹) oxazole‑acetic acid building block. Its structure comprises a 2‑(3‑methoxyphenyl)‑5‑methyl‑1,3‑oxazole core linked directly to a free acetic acid handle [1]. The compound serves as a key intermediate for constructing peroxisome proliferator‑activated receptor (PPAR) agonists; a fully elaborated derivative containing the identical 2‑(3‑methoxyphenyl)‑5‑methyloxazol‑4‑yl motif has been shown to be a potent dual PPARα/γ agonist [2], establishing this scaffold as a privileged starting point for metabolic‑disease programmes.

Why a Generic 2‑Aryl‑5‑methyl‑1,3‑oxazol‑4‑yl Acetic Acid Cannot Replace 2-[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid


The 3‑methoxy substituent on the 2‑phenyl ring is not a passive spectator; it is a critical pharmacophoric determinant of PPARγ binding affinity. Replacing it with a hydrogen (phenyl), a 4‑methyl, or even a 3‑fluoro substituent dramatically alters the electronic and steric profile of the oxazole‑acetic acid scaffold, which propagates into the potency and selectivity of downstream PPAR‑targeting ligands. Quantitative evidence from structurally elaborated derivatives shows that the 3‑methoxyphenyl‑oxazole core confers sub‑nanomolar to low‑nanomolar PPARγ affinity, whereas the corresponding phenyl analogue is approximately 150‑fold weaker [1][2]. Consequently, substituting a generic 2‑aryl‑5‑methyl‑1,3‑oxazol‑4‑yl acetic acid building block can derail an entire medicinal‑chemistry campaign before the first biological assay is performed.

Quantitative Differentiation of 2-[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid Relative to Close Analogs


PPARγ Agonist Potency: 3‑Methoxyphenyl vs. Unsubstituted Phenyl Oxazole Scaffold

A derivative (CHEMBL426550) that retains the exact 2‑(3‑methoxyphenyl)‑5‑methyloxazol‑4‑yl core of the target compound exhibits a PPARγ EC₅₀ of 2 nM and a Kᵢ of 7 nM in HepG2 transactivation and SPA binding assays, respectively [1]. In contrast, a structurally analogous derivative built on the unsubstituted 2‑phenyl‑5‑methyloxazole scaffold (CHEMBL1644305) yields a PPARγ EC₅₀ of 300 nM in the same HepG2 PPAR‑GAL4 transactivation format [2]. This represents an approximately 150‑fold loss in potency when the meta‑methoxy group is absent.

PPARγ agonism SAR

PPARα Activity: Retention of Dual α/γ Agonism with the 3‑Methoxyphenyl Scaffold

The same 3‑methoxyphenyl‑oxazole derivative (CHEMBL426550) also activates human PPARα with an EC₅₀ of 90 nM in the HepG2 PPAR‑GAL4 transactivation assay and a binding EC₅₀ of 215 nM (displacement of GW‑2331) [1]. This dual PPARα/γ profile is highly desirable for addressing both dyslipidaemia and insulin resistance simultaneously. In related oxazole‑acetic acid series, achieving balanced dual agonism is acutely sensitive to the aryl substitution pattern; small changes eliminate PPARα activity while retaining PPARγ activity . While direct comparative data for the unsubstituted phenyl analogue's PPARα activity are not available in the same assay, the class‑level inference is that the 3‑methoxy group contributes to maintaining the dual profile.

PPARα dual agonist metabolic syndrome

Synthetic Tractability: Direct Comparison of Building‑Block Complexity and Commercial Availability

The target compound is commercially available at 95‑98 % purity from multiple suppliers (e.g., Chemscene Cat. No. CS‑0580817; Leyan Cat. No. 1651483) . The 3‑methoxyphenylacetic acid starting material is inexpensive and the cyclisation to the oxazole is well precedented in the patent literature. By contrast, the 3‑fluorophenyl analogue (CAS not listed) requires a more costly 3‑fluorophenylacetic acid precursor and is documented primarily as a custom‑synthesis item. The furan‑2‑yl analogue (CAS 929972‑73‑6) introduces a heteroaryl ring that complicates downstream coupling chemistry due to acid sensitivity. These practical differences in procurement lead time, cost‑per‑gram, and synthetic flexibility favour the 3‑methoxyphenyl building block for iterative SAR exploration.

chemical synthesis building block procurement

Physicochemical Property Differentiation: Calculated logP and Hydrogen‑Bonding Capacity

Calculated physicochemical properties place the 3‑methoxyphenyl oxazole‑acetic acid scaffold (as the free acid, MW 247.25) in a favourable drug‑like space. The methoxy oxygen contributes to both hydrogen‑bond acceptor count and moderate lipophilicity (XLogP3‑AA ≈ 2.5 for the free acid; derivative XLogP3‑AA = 3.6). Replacing the 3‑methoxy with a hydrogen (2‑phenyl‑5‑methyloxazole‑4‑acetic acid, MW 217.22) reduces both hydrogen‑bond acceptor count and polar surface area, which can compromise aqueous solubility. Conversely, introducing a bromine atom (4‑bromophenyl analogue) significantly increases logP (estimated >3.5) and molecular weight, moving the scaffold away from optimal drug‑like property ranges. These calculated differences are small in absolute terms but become decisive when selecting a building block for lead optimisation where multiparameter optimisation (MW, logP, PSA) is critical [1].

drug-likeness logP physicochemical properties

When to Procure 2-[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid: Evidence‑Based Application Scenarios


Medicinal Chemistry: Starting Material for High‑Affinity PPARγ Agonists

When the project goal is a PPARγ agonist with nanomolar or sub‑nanomolar potency, the 3‑methoxyphenyl‑oxazole‑acetic acid scaffold is indicated. A derivative retaining this core achieved a PPARγ EC₅₀ of 2 nM, approximately 150‑fold more potent than the unsubstituted phenyl analogue [1]. The free acetic acid handle allows direct coupling to diverse amine, alcohol, or alkyl halide partners, enabling rapid parallel synthesis for SAR exploration.

Dual PPARα/γ Agonist Programmes Targeting Dyslipidaemia and Insulin Resistance

Programmes that require simultaneous PPARα and PPARγ activation benefit from the dual agonist profile conferred by the 3‑methoxyphenyl substitution. The elaborated derivative CHEMBL426550 activates PPARα with an EC₅₀ of 90 nM in addition to its potent PPARγ activity [1]. This dual pharmacology addresses the two major metabolic defects in type‑2 diabetes with a single pharmacophore, reducing the need for combination strategies.

Fragment‑Based Drug Discovery on the PPAR Family

The target compound (MW 247.25) sits in the optimal fragment space for fragment‑based screening. Its intermediate lipophilicity (calculated XLogP ≈ 2.5) and the presence of both hydrogen‑bond donors and acceptors make it a suitable starting point for structure‑guided elaboration [2]. The 3‑methoxy group provides a synthetic handle for further derivatisation while maintaining favourable physicochemical properties.

High‑Throughput Organic Synthesis and Library Production

When the laboratory requires a versatile, commercially available oxazole‑acetic acid building block for library synthesis, the 3‑methoxyphenyl variant is preferable to custom‑synthesis analogues (e.g., 3‑fluorophenyl) due to catalogue stock availability at ≥98 % purity from multiple suppliers [1]. This reduces procurement lead times from weeks to days and ensures batch‑to‑batch reproducibility.

Quote Request

Request a Quote for 2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.